7H-Benzo[c]carbazole
Overview
Description
7H-Benzo[c]carbazole is a polycyclic aromatic hydrocarbon that consists of a benzene ring fused to a carbazole structure. It is known for its presence in tobacco smoke, fossil fuels, and other organic combustion products. This compound is of significant interest due to its potential carcinogenic properties and its applications in various scientific fields .
Mechanism of Action
Target of Action
7H-Benzo[c]carbazole (BCz) is an organic compound that primarily targets the Aromatic Hydrocarbon Receptor (AHR) . AHR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . This receptor plays a crucial role in several biological processes.
Mode of Action
BCz interacts with its target, the AHR, by binding to it . This binding event triggers a series of biochemical reactions that lead to changes in the cellular environment.
Biochemical Pathways
The interaction of BCz with AHR affects several biochemical pathways. The most significant of these is the generation of charge-separated states via radicals . This process is critical for the unique ultralong phosphorescence behavior of BCz
Pharmacokinetics
It is known that bcz is extremely hydrophobic and circulates to all tissues following exposure
Result of Action
The primary result of BCz’s action is the generation of ultralong phosphorescence at room temperature when BCz and its derivatives are dispersed into a polymer or powder matrix . This phosphorescence is activated by light and can be observed from the doped system at room temperature
Action Environment
The action, efficacy, and stability of BCz are influenced by environmental factors. For example, the phosphorescence color of BCz can be adjusted between green and yellow depending on the matrix . Interestingly, when using polymethyl methacrylate as the matrix, the doped film exhibits stronger photoactivated ultralong phosphorescence underwater than in air at room temperature . This suggests that the action of BCz is sensitive to the surrounding environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Benzo[c]carbazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the base/light-induced cyclization reaction between alkyl and carbonyl substituents on biaryl compounds can be used to synthesize benzo[c]carbazoles . Another method involves the use of commercially available this compound as a starting material, followed by a sequence of reactions such as N-alkylation, Arbuzov reaction, and deprotection .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ solid acidic catalysts, such as rice husk-derived amorphous carbon with a sulfonic acid core, to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 7H-Benzo[c]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form hydroxylated derivatives, which are important intermediates in its metabolic pathways . Additionally, it can participate in substitution reactions, such as N-alkylation, to form various derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like cytochrome P450 enzymes for hydroxylation , and alkylating agents for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound include hydroxylated derivatives, which are significant in its metabolic pathways, and various substituted derivatives that have applications in different fields .
Scientific Research Applications
7H-Benzo[c]carbazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology and medicine, it is studied for its potential carcinogenic properties and its interactions with biological systems . In industry, it is used in the development of materials for organic light-emitting diodes and other optoelectronic devices .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7H-Benzo[c]carbazole include benzo[a]carbazole, dibenzo[c,g]carbazole, and indolo[3,2-b]carbazole .
Uniqueness: this compound is unique due to its specific structure and the resulting chemical properties. Its ability to undergo various chemical reactions and form reactive intermediates makes it particularly significant in studies related to carcinogenicity and material science .
Properties
IUPAC Name |
7H-benzo[c]carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-15/h1-10,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFOTZLGPPWNPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174477 | |
Record name | 7H-Benzo(c)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205-25-4 | |
Record name | 7H-Benzo[c]carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Benzocarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7H-Benzo[c]carbazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7H-Benzo(c)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7H-benzo[c]carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-BENZOCARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2W3Z6C2NQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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